molecular formula C11H21NO2 B12570110 Tert-butyl 3-(propylamino)but-2-enoate CAS No. 196399-06-1

Tert-butyl 3-(propylamino)but-2-enoate

Cat. No.: B12570110
CAS No.: 196399-06-1
M. Wt: 199.29 g/mol
InChI Key: FCOVSLFWALWSBI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(propylamino)but-2-enoate is an organic compound with the molecular formula C10H19NO2. It is a derivative of butenoic acid and is characterized by the presence of a tert-butyl ester group and a propylamino substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(propylamino)but-2-enoate can be achieved through several methods. One common approach involves the reaction of 3-(propylamino)but-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or extraction techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(propylamino)but-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides or acyl chlorides replace the propyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-(propylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(propylamino)but-2-enoate is unique due to its combination of a tert-butyl ester and a propylamino group, which imparts distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .

Properties

CAS No.

196399-06-1

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 3-(propylamino)but-2-enoate

InChI

InChI=1S/C11H21NO2/c1-6-7-12-9(2)8-10(13)14-11(3,4)5/h8,12H,6-7H2,1-5H3

InChI Key

FCOVSLFWALWSBI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=CC(=O)OC(C)(C)C)C

Origin of Product

United States

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